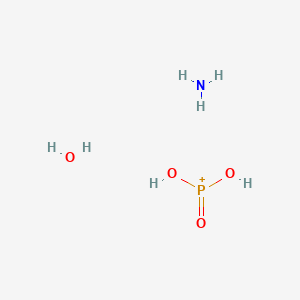

Azane;dihydroxy(oxo)phosphanium;hydrate

Beschreibung

Azane; dihydroxy(oxo)phosphanium; hydrate is a compound comprising three components:

- Azane: The systematic IUPAC name for ammonia (NH₃) .

- Dihydroxy(oxo)phosphanium: A phosphorus-containing ion derived from phosphonic acid (H₃PO₃), with the formula H₂PO₃⁻. The term "phosphanium" indicates a positively charged phosphorus species, but in this context, it likely refers to the anionic form stabilized by ammonium (NH₄⁺) .

- Hydrate: Water molecules incorporated into the crystal lattice.

The compound is structurally interpreted as an ammonium phosphonate hydrate (NH₄H₂PO₃·nH₂O). Phosphonic acid derivatives are notable for their applications in water treatment, corrosion inhibition, and organic synthesis .

Eigenschaften

Molekularformel |

H7NO4P+ |

|---|---|

Molekulargewicht |

116.03 g/mol |

IUPAC-Name |

azane;dihydroxy(oxo)phosphanium;hydrate |

InChI |

InChI=1S/H3N.HO3P.H2O/c;1-4(2)3;/h1H3;(H-,1,2,3);1H2/p+1 |

InChI-Schlüssel |

INZYEHCCCKEGDY-UHFFFAOYSA-O |

Kanonische SMILES |

N.O.O[P+](=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Azane;dihydroxy(oxo)phosphanium;hydrate typically involves the reaction of azane with dihydroxy(oxo)phosphanium under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature and pH are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The compound is then purified through crystallization and filtration techniques.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ammoniak;Dihydroxy(oxo)phosphanium;Hydrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Produkte mit höherem Oxidationszustand zu bilden.

Reduktion: Sie kann reduziert werden, um Produkte mit niedrigerem Oxidationszustand zu bilden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Oxo-Phosphorverbindungen führen, während die Reduktion Phosphinderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ammoniak;Dihydroxy(oxo)phosphanium;Hydrat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann Komplexe mit Metallionen bilden und verschiedene biochemische Pfade beeinflussen. Ihre Wirkungen werden durch die Modulation der Enzymaktivität und Signaltransduktionswege vermittelt.

Wirkmechanismus

The mechanism of action of Azane;dihydroxy(oxo)phosphanium;hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Chemical and Structural Comparisons

The table below highlights key properties of azane; dihydroxy(oxo)phosphanium; hydrate and analogous compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility in Water | Key Applications |

|---|---|---|---|---|

| Azane; dihydroxy(oxo)phosphanium; hydrate | NH₄H₂PO₃·nH₂O | ~116 (anhydrous) | Highly soluble | Water treatment, corrosion inhibition |

| Ammonium dihydrogen phosphate | NH₄H₂PO₄ | 115.02 | Soluble | Fertilizers, flame retardants |

| Sodium phosphonate | Na₂HPO₃ | 149.96 | Soluble | Detergents, scale inhibition |

| Phosphonic acid | H₃PO₃ | 82.00 | Soluble | Reducing agent, organic synthesis |

| Manganese(II) phosphate trihydrate | Mn₃(PO₄)₂·3H₂O | 408.80 | Insoluble | Ceramics, coatings |

Key Observations:

- Cation Influence : Ammonium (NH₄⁺) in azane; dihydroxy(oxo)phosphanium; hydrate enhances solubility compared to metal phosphonates like manganese phosphate (). Sodium phosphonate (Na₂HPO₃) shares high solubility but differs in cation-specific applications (e.g., detergents) .

- Acidity : Phosphonic acid (H₃PO₃) is a stronger acid (pKa ~1.3) than its ammonium salt, which exhibits buffering capacity in aqueous solutions .

- Hydration Effects : Hydrates like NH₄H₂PO₃·nH₂O and Mn₃(PO₄)₂·3H₂O show stability variations; manganese phosphate’s insolubility suits ceramic applications, whereas ammonium phosphonate’s solubility benefits water treatment .

Functional and Industrial Comparisons

(a) Water Treatment and Corrosion Inhibition

- Azane; dihydroxy(oxo)phosphanium; hydrate acts as a scale inhibitor by chelating metal ions (e.g., Ca²⁺, Mg²⁺), preventing mineral deposition in pipelines .

- Sodium phosphonate (Na₂HPO₃) is similarly used but preferred in alkaline environments due to sodium’s compatibility with detergent formulations .

(b) Agricultural and Industrial Uses

- Ammonium dihydrogen phosphate (NH₄H₂PO₄) serves as a fertilizer and flame retardant, leveraging its nitrogen and phosphorus content. In contrast, ammonium phosphonate lacks significant nitrogen release, limiting its agricultural utility .

- Phosphonic acid is a precursor to herbicides like glyphosate, but its ammonium salt is less toxic and more stable in aqueous systems .

(c) Material Science

Research Findings and Innovations

- Synthetic Efficiency : Reactions involving hydrazine and carbonyl groups () highlight challenges in phosphonate synthesis, such as competing side reactions, which may influence the purity of ammonium phosphonate derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.